molecular formula C21H20Cl2N5O2.CNS<br>C22H20Cl2N6O2S B12696974 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate CAS No. 84051-84-3

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate

Cat. No.: B12696974
CAS No.: 84051-84-3
M. Wt: 503.4 g/mol
InChI Key: SLSDMZJLAVZXLF-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate is a synthetic organic compound known for its vibrant color and potential applications in various fields This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate typically involves a multi-step process:

    Diazotization: The starting material, 2,6-dichloro-4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-pyridyl)ethylenediamine to form the azo compound.

    Quaternization: The resulting azo compound is quaternized with methyl iodide to introduce the pyridinium group.

    Thiocyanation: Finally, the quaternized product is treated with potassium thiocyanate to form the desired thiocyanate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color and reactivity.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Halogens, nitro groups, or alkyl groups using appropriate reagents and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Corresponding amines and other reduced products.

    Substitution: Functionalized aromatic compounds with diverse properties.

Scientific Research Applications

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various analytes.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate involves:

    Interaction with Biological Molecules: The compound can bind to proteins, nucleic acids, and other biomolecules, altering their function and activity.

    Molecular Targets and Pathways: It may target specific enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
  • 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium bromide
  • 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium nitrate

Uniqueness

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

84051-84-3

Molecular Formula

C21H20Cl2N5O2.CNS
C22H20Cl2N6O2S

Molecular Weight

503.4 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;thiocyanate

InChI

InChI=1S/C21H20Cl2N5O2.CHNS/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;2-1-3/h3-11,14-15H,2,12-13H2,1H3;3H/q+1;/p-1

InChI Key

SLSDMZJLAVZXLF-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.C(#N)[S-]

Origin of Product

United States

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